molecular formula C18H19ClN4O B2785526 (E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-chlorophenyl)prop-2-en-1-one CAS No. 2321333-54-2

(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-chlorophenyl)prop-2-en-1-one

Cat. No.: B2785526
CAS No.: 2321333-54-2
M. Wt: 342.83
InChI Key: FRVBFEXLPIPSAJ-FPYGCLRLSA-N
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Description

(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H19ClN4O and its molecular weight is 342.83. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c19-14-4-1-13(2-5-14)3-8-18(24)23-15-6-7-16(23)10-17(9-15)22-12-20-11-21-22/h1-5,8,11-12,15-17H,6-7,9-10H2/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVBFEXLPIPSAJ-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C=CC3=CC=C(C=C3)Cl)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(CC1N2C(=O)/C=C/C3=CC=C(C=C3)Cl)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-chlorophenyl)prop-2-en-1-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activities, synthesis methods, and potential therapeutic applications.

Structural Characteristics

This compound incorporates several important structural motifs:

  • Triazole Ring : Known for its antifungal and antibacterial properties.
  • Bicyclic Octane Structure : Enhances binding affinity to biological targets.
  • Prop-2-en-1-one Group : Contributes to the compound's reactivity and potential interactions with various biological molecules.

The molecular formula of the compound is C18H19ClN4OC_{18}H_{19}ClN_{4}O with a molecular weight of approximately 342.83 g/mol .

Antimicrobial Properties

Compounds containing triazole rings are frequently associated with antimicrobial activity. Research indicates that derivatives of triazoles exhibit:

  • Antifungal Activity : Effective against various fungal strains due to their ability to inhibit fungal cell wall synthesis.
  • Antibacterial Activity : Demonstrated efficacy against Gram-positive and Gram-negative bacteria through mechanisms that disrupt bacterial cell membrane integrity.

Antiproliferative Effects

Studies have shown that azabicyclo compounds can exhibit antiproliferative effects on cancer cells. For instance:

  • Cell Line Studies : The compound has been tested against several cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), showing significant inhibition of cell growth .
Cell LineIC50 (µM)Notes
HeLa10Moderate antiproliferative activity
A54915Significant growth inhibition
MIA-PaCa-212Effective against pancreatic cancer

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzymatic Activity : The triazole moiety may interfere with enzyme function critical for cellular metabolism in pathogens and cancer cells.
  • Interaction with Receptors : The bicyclic structure allows for potential interactions with neurotransmitter receptors, which could lead to neuropharmacological effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of the Triazole Ring : Utilizing 1H-triazole precursors in condensation reactions.
  • Construction of the Bicyclic Framework : Employing cyclization methods that yield the azabicyclo structure.
  • Final Coupling Reaction : Combining the bicyclic component with the 4-chlorophenyl propene derivative.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds, emphasizing their potential in drug discovery:

Study 1: Antiviral Activity

A study published in PMC explored the antiviral properties of triazole derivatives, finding that similar compounds inhibited viral replication in vitro . This suggests that (E)-1 may also possess antiviral capabilities worth investigating further.

Study 2: Anticancer Research

Research conducted on azabicyclo derivatives demonstrated their effectiveness in inhibiting tumor growth in animal models . These findings support the hypothesis that (E)-1 could be a candidate for further development as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound is primarily investigated for its potential therapeutic effects. Research has indicated that it may exhibit antiproliferative activity against various cancer cell lines. A study highlighted the synthesis of triazole-based compounds that demonstrated significant cytotoxic effects, suggesting that similar derivatives could be explored for anticancer therapies .

Mechanism of Action:
The mechanism of action involves the compound's ability to interact with specific enzymes or receptors in biological systems. The triazole moiety is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity. This interaction is crucial for developing drugs targeting specific diseases.

Pharmacological Applications

Antifungal Activity:
The compound's structural features make it a candidate for antifungal drug development. Triazoles are widely recognized for their antifungal properties, and derivatives of this compound have been tested for their efficacy against fungal pathogens . The incorporation of the azabicyclo structure enhances the pharmacokinetic profile, potentially leading to improved bioavailability.

Biochemical Assays:
In biochemical research, this compound is utilized as a probe to study biological processes. Its ability to bind selectively to certain proteins allows researchers to explore pathways involved in disease mechanisms and drug interactions.

Industrial Chemistry

Synthesis of Complex Molecules:
In industrial applications, the compound serves as a building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions such as oxidation, reduction, and substitution. This versatility is advantageous in developing new materials and catalysts.

Material Science:
The compound's properties are also being explored in material science for developing polymers and other materials with specific functionalities. The integration of triazole rings in polymer formulations can enhance thermal stability and mechanical properties .

Case Studies

StudyFocusFindings
Synthesis of Triazole DerivativesAnticancer ActivityIdentified significant cytotoxic effects against cancer cell lines using similar triazole compounds .
Antifungal TestingEfficacy Against FungiDemonstrated promising antifungal activity against various strains, supporting further exploration in drug development .
Material DevelopmentPolymer SynthesisShowed improved mechanical properties when incorporated into polymer matrices .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-chlorophenyl)prop-2-en-1-one, and how do reaction conditions influence yield and stereochemical purity?

  • Methodology : Multi-step synthesis typically involves cyclization of the azabicyclo[3.2.1]octane core, followed by triazole functionalization and coupling with the 4-chlorophenylprop-2-en-1-one moiety. Key steps include:

  • Cyclization : Use of chiral catalysts (e.g., Rhodium complexes) to enforce (1R,5S) stereochemistry .
  • Triazole introduction : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions .
  • Purification : High-pressure liquid chromatography (HPLC) with C18 columns for enantiomeric separation .
    • Critical parameters : Temperature (60–80°C for CuAAC), solvent polarity (acetonitrile for cyclization), and catalyst loading (1–5 mol%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical techniques :

  • NMR : ¹H/¹³C NMR to confirm bicyclic framework (δ 2.8–3.2 ppm for bridgehead protons) and (E)-configuration of the enone (J = 12–16 Hz for trans coupling) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 396.1 (calculated for C₂₁H₂₂ClN₃O) .
  • X-ray crystallography : For absolute stereochemical confirmation .

Advanced Research Questions

Q. What molecular targets are hypothesized for this compound, and how can binding interactions be experimentally validated?

  • Target hypotheses :

  • Kinase inhibition : The triazole moiety may act as a hinge-binding group in ATP-binding pockets (e.g., CDK or MAPK kinases) .
  • GPCR modulation : The azabicyclo[3.2.1]octane core resembles tropane alkaloids, suggesting potential for adrenergic or dopaminergic receptor interactions .
    • Validation methods :
  • Surface plasmon resonance (SPR) : To quantify binding affinity (KD) to recombinant proteins .
  • Thermal shift assays : Monitor target protein stabilization upon ligand binding .

Q. How do steric and electronic effects of the 4-chlorophenyl group influence biological activity?

  • Structure-activity relationship (SAR) strategies :

  • Electron-withdrawing substituents : Chlorine enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Ortho/meta/para substitution : Comparative assays with 4-F, 4-Br, and 4-NO₂ analogs to assess potency shifts .
    • Computational modeling : Density Functional Theory (DFT) to calculate electrostatic potential maps and predict π-π stacking with aromatic residues .

Q. What strategies mitigate solubility challenges during in vitro assays?

  • Formulation approaches :

  • Co-solvents : Use of DMSO (≤0.1% v/v) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility .
  • Prodrug design : Esterification of the ketone group to improve membrane permeability .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies between computational docking predictions and experimental binding data?

  • Root causes :

  • Protein flexibility : Static docking models may ignore conformational changes (e.g., induced-fit effects) .
  • Solvent effects : Implicit solvent models in silico vs. explicit water in vitro .
    • Solutions :
  • Molecular dynamics (MD) simulations : 100-ns trajectories to sample protein-ligand dynamics .
  • Alchemical free energy calculations : Predict relative binding affinities with rigorous error analysis .

Q. Why might in vitro activity fail to translate to in vivo efficacy in preclinical models?

  • Key factors :

  • Pharmacokinetics : Poor oral bioavailability due to first-pass metabolism (CYP3A4/5) .
  • Tissue penetration : Blood-brain barrier exclusion for CNS targets .
    • Mitigation :
  • Microsomal stability assays : Human liver microsomes + NADPH to identify metabolic hotspots .
  • LC-MS/MS pharmacokinetic profiling : Measure Cmax, Tmax, and AUC in rodent plasma .

Methodological Recommendations

Q. What assays are optimal for evaluating enantiomer-specific activity?

  • Chiral separation : Preparative HPLC with amylose-based columns (e.g., Chiralpak IA) .
  • Biological testing :

  • Enantiomer pairs : Compare EC50 values in cell-based assays (e.g., cAMP modulation for GPCR targets) .

Q. How can researchers prioritize derivatives for lead optimization?

  • Multi-parametric scoring :

ParameterWeightTool
Potency (IC50)40%Enzyme inhibition assays
Selectivity30%Counter-screening vs. related targets
Solubility20%Nephelometry
Synthetic feasibility10%Retrosynthetic analysis

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